![molecular formula C22H22O3 B5210055 8-methyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-4-propyl-2H-chromen-2-one](/img/structure/B5210055.png)
8-methyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-4-propyl-2H-chromen-2-one
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Overview
Description
8-methyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-4-propyl-2H-chromen-2-one is a synthetic compound belonging to the class of coumarins, which are known for their diverse biological activities. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This particular compound is characterized by its unique structure, which includes a chromen-2-one core substituted with various functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-4-propyl-2H-chromen-2-one can be achieved through several synthetic routes. One common method involves the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in the presence of anhydrous potassium carbonate and dry acetone at 50°C . Another method includes the reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions, followed by reaction with various azoles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green solvents and catalysts is often preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
8-methyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-4-propyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the chromen-2-one core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are commonly employed, using catalysts such as aluminum chloride.
Major Products
The major products formed from these reactions include various substituted coumarins, quinones, and dihydro derivatives, each with distinct biological and chemical properties .
Scientific Research Applications
8-methyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-4-propyl-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of perfumes, fabric conditioners, and other consumer products.
Mechanism of Action
The mechanism of action of 8-methyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication, thereby exhibiting antimicrobial activity . Additionally, its anticancer properties may be attributed to its ability to induce apoptosis in cancer cells through various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
6-methylcoumarin: Another methylated coumarin with similar biological activities.
7-methylcoumarin: Known for its use in perfumes and as a fluorescent probe.
4-methylcoumarin: Used in organic synthesis and as a fragrance component.
Uniqueness
8-methyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-4-propyl-2H-chromen-2-one stands out due to its unique substitution pattern, which imparts distinct biological activities and chemical properties. Its ability to undergo various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness .
Properties
IUPAC Name |
8-methyl-7-[(E)-3-phenylprop-2-enoxy]-4-propylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O3/c1-3-8-18-15-21(23)25-22-16(2)20(13-12-19(18)22)24-14-7-11-17-9-5-4-6-10-17/h4-7,9-13,15H,3,8,14H2,1-2H3/b11-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJPZUVOBVYQAK-YRNVUSSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OC/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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